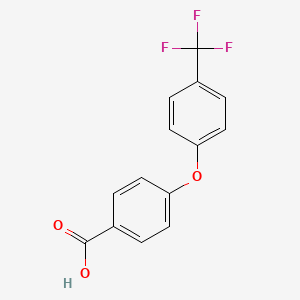

4-(4-(Trifluoromethyl)phenoxy)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDYCJOUKXVWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394897 | |

| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78161-82-7 | |

| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Trifluoromethyl Phenoxy Benzoic Acid

Established Synthetic Pathways for the Core Structure

Traditional synthetic routes to 4-(4-(trifluoromethyl)phenoxy)benzoic acid and related compounds rely on well-established organic reactions. These methods, including nucleophilic aromatic substitution and oxidation, form the foundation for producing the basic molecular framework.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing the diaryl ether linkage central to the target molecule. This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile, in this case, a phenoxide. The general mechanism is a two-step addition-elimination process, although concerted mechanisms have also been proposed for certain substrates. For the synthesis to be effective, the aromatic ring undergoing substitution is often activated by electron-withdrawing groups positioned ortho or para to the leaving group.

A common approach involves the reaction of a substituted phenol with an activated aryl halide. For instance, the synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid, a structural analog, is achieved by reacting the dipotassium salt of meta-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride in a solvent like dimethylacetamide (DMAC) at elevated temperatures. The reaction is often prolonged, with completion times extending to 90 hours, due to the low solubility and thick consistency of the reaction mixture containing the disalt.

| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |

| m-Hydroxybenzoic acid (dipotassium salt), 3,4-Dichlorobenzotrifluoride | Dimethylacetamide (DMAC) | 154°C | 90 hours | 71.3% | |

| m-Hydroxybenzoic acid, Potassium hydroxide, 3,4-Dichlorobenzotrifluoride | Crown ether / DMSO, Toluene | 130-175°C | Not Specified | 93.6% (reported for similar process) |

Oxidative Approaches to Benzoic Acid Formation

Another fundamental strategy involves the formation of the benzoic acid moiety through the oxidation of a precursor molecule, typically one bearing a methyl group (a toluene derivative). This approach first constructs the diaryl ether core and then introduces the carboxylic acid functionality in a subsequent step.

This method is exemplified by the synthesis of 3-(2'-chloro-4'-trifluoromethylphenoxy)benzoic acid from its toluene precursor. The oxidation is carried out using a mixture of cobalt acetate tetrahydrate and cobalt bromide hexahydrate as catalysts in a solvent system of glacial acetic acid and acetic anhydride. The reaction proceeds under oxygen pressure at elevated temperatures, converting the methyl group to a carboxylic acid group efficiently. This catalytic system, involving transition metals and a bromide source, is a well-established method for the oxidation of alkylarenes.

| Starting Material | Catalyst System | Solvent | Temperature | Yield | Reference |

| 3-(2'-chloro-4'-trfluoromethylphenoxy) toluene | Co(OAc)₂·4H₂O, CoBr₂·6H₂O | Glacial acetic acid, Acetic anhydride | 130°C | 83.3% | |

| 1-(4-methylphenoxy)-4-phenoxybenzene | Cobalt salt, Manganese salt, Bromide source | Acetic acid or Propionic acid | 120-150°C | 73-76% |

Condensation Reactions in Analog Synthesis

Condensation reactions, particularly copper-catalyzed Ullmann condensations, are also employed to form the diaryl ether bond. This method is valuable for coupling aryl halides with phenols, especially when nucleophilic aromatic substitution is less effective.

In the synthesis of analogs, an iodobenzoic acid derivative can be coupled with a substituted phenol, such as 4-fluorophenol, using a copper catalyst in a solvent like dimethylformamide (DMF). This Ullmann-like ether synthesis provides a direct route to the phenoxy benzoic acid scaffold. Similarly, the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an intermediate for related compounds, was achieved through the displacement reaction between 2-chloro-1-fluoro-4-(trifluoromethyl)benzene and resorcinol at high temperatures, demonstrating a catalyst-free, high-temperature condensation approach.

Advanced Synthetic Techniques and Process Optimization

To overcome the limitations of traditional batch processing, such as safety concerns with highly exothermic reactions and long reaction times, advanced synthetic techniques like continuous flow synthesis are being explored. Concurrently, the optimization of catalytic systems remains a key area of research to improve reaction efficiency, selectivity, and sustainability.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages for certain chemical transformations, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. This technology is particularly well-suited for highly exothermic and rapid reactions, such as nitration, which is a common transformation performed on the this compound scaffold to produce intermediates like Acifluorfen.

The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid has been successfully demonstrated in a droplet-based microreactor system. This process allows for the safe handling of the mixed acid nitrating agent (HNO₃/H₂SO₄) and provides excellent control over temperature and residence time. By optimizing parameters such as the molar ratio of reactants and temperature, researchers achieved high conversion and selectivity. For example, at 35°C with a residence time of 220 seconds, a conversion of 83.03% and a selectivity of 79.52% were obtained. The use of acetic anhydride as an additive was also investigated, which improved the solubility of the starting material and absorbed water produced during the reaction, leading to increased conversion.

| Substrate | Reaction | Key Parameters | Conversion | Selectivity | Reference |

| 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid | Nitration with HNO₃/H₂SO₄ | T=308 K (35°C), Residence time=220s, M-ratio=1.6 | 83.03% | 79.52% |

Catalytic Systems in Synthesis

The choice of catalyst is critical in the synthesis of this compound and its analogs, influencing reaction rates, yields, and conditions. Various catalytic systems are employed across the different synthetic strategies.

In oxidative approaches , the combination of a cobalt salt (e.g., cobalt acetate) and a bromide source is a potent catalyst for the conversion of a methyl group to a carboxylic acid. This system facilitates the aerobic oxidation of the toluene derivative, providing a reliable route to the final benzoic acid product.

For the formation of the diaryl ether bond via condensation reactions , copper catalysts are traditionally used in Ullmann-type couplings. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are also used in related cross-coupling reactions, like the Suzuki coupling, to create C-C bonds for the synthesis of precursors.

In nucleophilic aromatic substitution , while often non-catalytic, the reaction can be accelerated by phase-transfer catalysts like crown ethers. These catalysts enhance the reactivity of the nucleophile by complexing with the counter-ion (e.g., potassium), thereby increasing its effective concentration and solubility in the organic phase.

Chemical Modifications and Derivatization for Structure Elucidation and Biological Probing

Esterification Reactions

Esterification of the carboxylic acid moiety is a fundamental transformation used to modify the polarity, solubility, and metabolic stability of this compound. This reaction is commonly employed to produce prodrugs, where the ester is designed to be hydrolyzed in vivo to release the active carboxylic acid. The synthesis of these esters can be achieved through several standard laboratory methods.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). researchgate.netiajpr.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction. researchgate.net

Alternatively, the carboxylic acid can be first converted to a more reactive intermediate, such as an acyl chloride. This is often accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comchemicalbook.com The resulting 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride is a highly reactive species that readily reacts with a wide range of alcohols, even those that are sterically hindered or less nucleophilic, to form the corresponding esters in high yield. This two-step process is often preferred for its efficiency and broad applicability.

Modern esterification methods may also employ coupling agents that activate the carboxylic acid in situ. Reagents such as N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) in combination with a base like N-methylimidazole (NMI) can facilitate the formation of esters under mild conditions. organic-chemistry.org These methods offer excellent functional group tolerance, making them suitable for complex molecules.

| Reaction Type | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium-driven reaction; water removal enhances yield. |

| Via Acyl Chloride | 1. Thionyl Chloride or Oxalyl Chloride 2. Alcohol, Base (e.g., Pyridine) | 1. Reflux 2. Room Temperature | Versatile method, suitable for a wide range of alcohols. |

| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., TCFH), Base (e.g., NMI) | Room Temperature | Mild conditions with high functional group tolerance. |

Amide Formation and Related Functionalizations

The conversion of this compound to its corresponding amides is a critical derivatization strategy in medicinal chemistry. Amide bonds are prevalent in biologically active molecules, offering metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amides from this scaffold can be achieved through various coupling methods.

A robust and widely used method involves the initial conversion of the carboxylic acid to 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride using reagents such as thionyl chloride, as described in the previous section. prepchem.com The resulting acyl chloride can then be reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, yielding the desired amide. This method is highly effective for a broad range of amines.

Direct coupling of the carboxylic acid with an amine is another common strategy, which avoids the isolation of the acyl chloride intermediate. This is facilitated by a plethora of coupling reagents that activate the carboxylic acid in situ. Examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium salts. rsc.org More recently, titanium(IV) fluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines, accommodating both alkyl and aryl amines. researchgate.net Another efficient protocol involves the use of sulfuryl fluoride (SO₂F₂) to mediate the coupling of carboxylic acids and amines at room temperature. rsc.org These methods are often preferred for their mild reaction conditions and operational simplicity.

| Amidation Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Via Acyl Chloride | Thionyl Chloride, Amine, Base | Two steps: Reflux, then Room Temp. | High reactivity, broad amine scope. |

| Direct Coupling (EDC) | Amine, EDC, HOBt (optional) | Room Temperature | Standard peptide coupling conditions. |

| TiF₄-Catalyzed | Amine, TiF₄ (catalyst) | Elevated Temperature | Catalytic, efficient for various amines. researchgate.net |

| SO₂F₂-Mediated | Amine, SO₂F₂, Base (e.g., DIPEA) | Room Temperature | Mild, "clickable" reaction. rsc.org |

Introduction of Diverse Substituents for Library Generation

The synthesis of a chemical library based on the this compound scaffold is a powerful strategy for systematic biological probing and lead optimization. Combinatorial chemistry principles are applied to generate a large number of structurally related analogues by reacting the core scaffold with a diverse set of building blocks. rjptonline.org

The esterification and amide formation reactions detailed above are central to this approach. By reacting this compound, or its corresponding acyl chloride, with a collection of diverse alcohols and amines, a library of esters and amides can be rapidly synthesized. This allows for the exploration of a wide range of substituents at this position, varying in size, electronics, and hydrogen bonding potential. This strategy is fundamental to elucidating Structure-Activity Relationships (SAR). rjptonline.org

Furthermore, late-stage functionalization (LSF) strategies can be employed to introduce diversity onto the aromatic rings of the core structure, although this is more synthetically challenging than modifying the carboxylic acid. LSF involves the direct modification of C-H bonds, bypassing the need for de novo synthesis of each analogue. unimelb.edu.au Techniques such as photoredox catalysis could potentially be used to introduce new functional groups, creating novel analogues for biological evaluation. unimelb.edu.au The generation of such libraries, followed by high-throughput screening, accelerates the drug discovery process by efficiently identifying compounds with improved potency, selectivity, or pharmacokinetic properties.

Medicinal Chemistry and Pharmaceutical Research of 4 4 Trifluoromethyl Phenoxy Benzoic Acid Analogues

Exploration of Pharmacological Activities

Analogues of 4-(4-(trifluoromethyl)phenoxy)benzoic acid have been investigated for a variety of therapeutic applications, leveraging the unique electronic and steric properties conferred by the trifluoromethyl group.

Investigations into Anti-inflammatory and Analgesic Potential

While direct studies on this compound for pain and inflammation are limited in available literature, research on structurally related compounds highlights the potential of the trifluoromethylphenyl benzoic acid scaffold in this area. One notable example is Flusalazine, a 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid. This compound, which contains the core trifluoromethylphenyl and benzoic acid moieties but with a phenethylamino linker instead of a phenoxy (ether) linker, has demonstrated significant analgesic and anti-inflammatory effects in various preclinical models. nih.gov

Flusalazine's mechanism is reported to be distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), as it involves the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) rather than cyclooxygenase (COX) enzymes. nih.gov This selectivity may contribute to its favorable safety profile, particularly regarding gastric side effects often associated with NSAIDs. nih.gov The compound has shown efficacy in models of visceral, neurogenic, and inflammatory pain. nih.gov

| Test Model | Activity Metric | Result |

|---|---|---|

| Acetic Acid-Induced Writhing (Visceral Pain) | Inhibition of Writhing (%) | Significant, dose-dependent inhibition |

| Formalin Test (Neurogenic/Inflammatory Pain) | Reduction in Paw Licking Time | Significant reduction in both early and late phases |

| Tail Immersion Test (Thermal Nociceptive Pain) | Increase in Tail Withdrawal Latency | Significant, dose-dependent increase |

| Carrageenan-Induced Paw Edema (Inflammation) | Inhibition of Edema Formation (%) | Significant inhibition |

Research on Anticancer and Tyrosine Kinase Inhibitory Effects

The trifluoromethylphenyl motif is a key component in a number of anticancer agents, including several tyrosine kinase inhibitors (TKIs). nih.gov Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. ekb.eg

Research into isophthalic and terephthalic acid derivatives has yielded potent anticancer compounds. Specifically, benzamide (B126) analogues bearing a 3-(trifluoromethyl)phenyl group have shown significant activity. For instance, certain N-(3-(trifluoromethyl)phenyl)benzamide derivatives demonstrated inhibitory activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. nih.gov These compounds are designed as type-2 protein kinase inhibitors, which bind to the inactive conformation of the kinase. nih.gov

Further highlighting the importance of the trifluoromethyl group, a study on isoxazole-based molecules directly compared a trifluoromethylated compound with its non-fluorinated analogue for anticancer activity. The trifluoromethylated isoxazole, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole , showed significantly enhanced cytotoxicity against MCF-7 human breast cancer cells compared to its parent compound lacking the -CF3 group. nih.gov

| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Isophthalic N-(3-(trifluoromethyl)phenyl)benzamide analogue 5 | K562 (Leukemia) | 3.42 | nih.gov |

| Isophthalic N-(3-(trifluoromethyl)phenyl)benzamide analogue 5 | MCF-7 (Breast) | 4.91 | nih.gov |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | nih.gov |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analogue) | MCF-7 (Breast) | 19.72 | nih.gov |

Studies on Antimicrobial and Antitubercular Activities

The development of new antimicrobial and particularly antitubercular agents is a global health priority. Analogues incorporating the trifluoromethylphenyl moiety have been explored for this purpose. Studies on esters of substituted benzoic acids have demonstrated activity against Mycobacterium tuberculosis. For example, decyl esters of 4-trifluoromethylbenzoic acid and 3-nitro-5-trifluoromethylbenzoic acid were evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis. researchgate.net The esterification strategy is often employed to create prodrugs with improved cell penetration, which are then hydrolyzed by bacterial enzymes to release the active acidic form. researchgate.net

In a separate study, a more structurally complex analogue, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol , which features a phenoxyphenyl group, showed promising antitubercular activity. This compound was effective against both the standard H37Rv strain and a multi-drug-resistant (MDR) strain of M. tuberculosis. mdpi.com

| Compound | M. tuberculosis Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Decyl 4-(trifluoromethyl)benzoate | H37Rv | 50 | researchgate.net |

| Decyl 3-nitro-5-(trifluoromethyl)benzoate | H37Rv | 6.25 | researchgate.net |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR Strain | 11 | mdpi.com |

Modulatory Effects on Specific Biological Receptors (e.g., EP1, Kappa Opioid)

Analogues of this compound have been investigated as modulators of specific G-protein coupled receptors (GPCRs), which are a large family of drug targets.

The kappa opioid receptor (KOR) is implicated in pain, mood, and addiction. frontiersin.org Activation of KOR can produce analgesia but is also associated with undesirable side effects like dysphoria. frontiersin.org Therefore, KOR antagonists are of interest for treating conditions like depression and addiction. While no direct data on this compound exists, the literature describes structurally similar compounds that interact with this receptor. The development of selective KOR antagonists is an active area of research.

The prostaglandin E2 receptor 1 (EP1) is another GPCR involved in inflammation and pain signaling. Blockade of the EP1 receptor is considered a potential therapeutic strategy for inflammatory pain. While the core phenoxybenzoic acid structure is a plausible scaffold for targeting this receptor, specific research on this compound analogues as EP1 modulators is not prominently featured in the current scientific literature.

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For analogues of this compound, the trifluoromethyl group is a key determinant of potency and pharmacological profile.

Influence of the Trifluoromethyl Group on Biological Potency

The trifluoromethyl (-CF3) group exerts a profound influence on a molecule's properties through several mechanisms:

Electronic Effects : The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This can significantly alter the acidity (pKa) of a nearby functional group, such as the carboxylic acid in benzoic acid derivatives, which can affect receptor binding and pharmacokinetic properties. mdpi.com

Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), which can enhance a drug's ability to cross cell membranes and access its target. This increased lipophilicity often leads to improved bioavailability. nih.govmdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond (often a methyl group) with a C-F3 group can block oxidative metabolism at that position, thereby increasing the drug's half-life in the body. mdpi.com

Conformational Effects and Binding : The size of the -CF3 group is larger than a hydrogen or methyl group. This steric bulk can influence the molecule's preferred conformation and lead to more selective or potent interactions with the target protein's binding pocket. nih.govfrontiersin.org

A direct demonstration of the -CF3 group's impact was seen in the study of isoxazole-based anticancer agents. The introduction of a trifluoromethyl group resulted in an almost 8-fold increase in potency against the MCF-7 breast cancer cell line (IC50 of 2.63 µM) compared to the non-fluorinated parent compound (IC50 of 19.72 µM). nih.gov This substantial increase in activity underscores the critical role that strategic fluorination plays in optimizing the biological potency of drug candidates.

Elucidation of Phenoxy Moiety Contributions to Molecular Recognition

Structure-activity relationship (SAR) studies on various analogues have provided insights into how modifications to the phenoxy ring affect biological activity. For instance, in a series of novel 4-phenoxyquinoline derivatives developed as c-Met kinase inhibitors, it was found that the presence of electron-withdrawing groups on the terminal phenyl ring was beneficial for improving antitumor activity. nih.gov This suggests that the electronic properties of the phenoxy group are crucial for optimal binding to the kinase. Similarly, research into 2-phenoxybenzamide (B1622244) derivatives as antiplasmodial agents revealed that the substitution pattern on the anilino partial structure, which is related to the phenoxy group, strongly influences activity and cytotoxicity. researchgate.net These findings underscore the importance of the phenoxy group's electronic and steric properties in dictating the molecule's orientation and affinity within the target's binding site.

Bioisosteric Replacements for Carboxylic Acid Functionality

The carboxylic acid group is a common feature in drug candidates but can present challenges related to physicochemical properties and pharmacokinetics. acs.org In medicinal chemistry, a classical strategy is to replace the carboxylic acid with a bioisostere—a different functional group with similar properties that can maintain or improve biological activity while overcoming these limitations. acs.orgcambridgemedchemconsulting.com

Several functional groups are recognized as effective bioisosteres for carboxylic acids. The choice of a replacement aims to modify properties like acidity, lipophilicity, and permeability to enhance a drug candidate's profile. acs.orgprismbiolab.com

Common bioisosteric replacements for the carboxylic acid group include:

Tetrazoles : 5-substituted 1H-tetrazole rings are among the most widely used non-classical bioisosteres. They have an acidity (pKa ~4.5–4.9) comparable to carboxylic acids and offer greater lipophilicity. drughunter.com However, their strong hydrogen-bonding capacity can sometimes counteract gains in membrane permeability. drughunter.com

Acylsulfonamides : These groups, also known as sulfonimides, have pKa values (4–5) that fall within the range of carboxylic acids. nih.gov They can offer advantages such as increased metabolic stability and improved membrane permeability. drughunter.com In the development of certain receptor antagonists, acylsulfonamides have demonstrated improved activity compared to the parent carboxylic acid. nih.gov

Other Heterocycles : Planar acidic heterocycles like 5-oxo-1,2,4-oxadiazoles have been employed as carboxylic acid surrogates. These alternatives can be significantly more lipophilic than tetrazoles, which may contribute to enhanced oral bioavailability while maintaining potent activity. drughunter.com

The following table summarizes the comparative properties of common carboxylic acid bioisosteres.

| Functional Group | Typical pKa | General Lipophilicity | Key Features |

| Carboxylic Acid | 4–5 | Variable | Strong H-bonding, often polar |

| Tetrazole | 4.5–4.9 | Higher than COOH | Acidity similar to COOH, metabolically stable |

| Acylsulfonamide | 4–5 | Higher than COOH | Acidity similar to COOH, can improve permeability |

| Sulfonamide | 9–10 | Higher than COOH | Weaker acid, increased lipophilicity |

This table presents generalized data for illustrative purposes.

Mechanistic Studies of Biological Action

Identification and Characterization of Molecular Targets

Analogues of this compound have been investigated for their activity against a range of molecular targets, primarily in the contexts of cancer, infectious diseases, and neurological disorders.

One key area of investigation is their role as kinase inhibitors. A series of 4-phenoxyquinoline derivatives were synthesized and evaluated as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov One of the most promising compounds from this series demonstrated a c-Met IC50 value of 1.57 nM. nih.gov In another study, novel phenoxybenzamide analogues were developed as dual inhibitors of Raf kinase and histone deacetylase (HDAC), both of which are important targets in cancer therapy. nih.gov

Beyond cancer, phenoxy benzoic acid derivatives have been identified as potent blockers of neuronal voltage-gated sodium channels. nih.gov These channels are critical for the initiation and propagation of action potentials in neurons, and their modulation is a therapeutic strategy for conditions like peripheral neuropathic pain. nih.gov The derivatives interact selectively with the inactivated states of these channels. nih.gov Furthermore, research into new antiplasmodial agents has identified 2-phenoxybenzamide derivatives with significant activity against P. falciparum, the parasite that causes malaria, although the specific molecular target was not fully elucidated in the initial findings. researchgate.net

Elucidation of Perturbed Biological Pathways

The interaction of these compounds with their molecular targets leads to the perturbation of specific biological pathways. For instance, the inhibition of the TGF-β1/Smad signaling pathway is a mechanism observed with some benzoic acid derivatives. mdpi.com This pathway is centrally involved in cellular processes like epithelial-mesenchymal transition (EMT), a key event in the progression of fibrosis. By decreasing the phosphorylation of Smad2 and Smad3, these compounds can inhibit the EMT process. mdpi.com

In the context of agrochemical research, 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid has been noted for its ability to inhibit specific biochemical pathways in plants and fungi, which is the basis for its action as a herbicide and fungicide. chemimpex.com While distinct from pharmaceutical applications, this highlights the broader capacity of this chemical scaffold to modulate biological signaling cascades.

Contributions to Drug Discovery and Development Pipelines

The versatile scaffold of this compound and its analogues has made significant contributions to various drug discovery and development pipelines. These compounds serve as crucial intermediates and lead structures for developing new therapeutic agents across multiple disease areas. chemimpex.com

Anti-inflammatory and Analgesic Medications : The core structure is used in the formulation and development of anti-inflammatory and analgesic drugs. chemimpex.com Derivatives of phenoxy benzoic acids are specifically noted for their potential in treating peripheral neuropathic pain by blocking neuronal voltage-gated sodium channels. nih.gov

Oncology : The development of analogues as kinase inhibitors represents a major contribution to cancer research. Derivatives have shown potent activity as c-Met kinase inhibitors and as dual Raf/HDAC inhibitors, forming the basis for potential anticancer therapeutics. nih.govnih.gov

Infectious Diseases : Phenoxybenzamide derivatives have emerged from screening efforts as having promising multi-stage activity against different strains of P. falciparum, the malaria parasite. researchgate.net This has opened a new avenue for the development of novel antiplasmodial drugs.

Agrochemicals : The compound serves as an important intermediate in the synthesis of herbicides and fungicides, contributing to the development of agents for crop protection. chemimpex.comchemimpex.com

The adaptability of the this compound structure allows for modifications that can lead to enhanced biological activity, making it an attractive and valuable building block for researchers in both pharmaceutical and agricultural chemistry. chemimpex.com

Agrochemical Research Applications of 4 4 Trifluoromethyl Phenoxy Benzoic Acid Derivatives

Development and Efficacy of Herbicidal Agents

Research into derivatives of 4-(4-(trifluoromethyl)phenoxy)benzoic acid for herbicidal applications is grounded in the well-established activity of phenoxy herbicides. chemcess.comcambridge.org These herbicides are known for their selective control of broadleaf weeds in various crops. chemcess.comwikipedia.org The trifluoromethyl group is a key substituent in many modern agrochemicals, often enhancing efficacy and stability.

While specific data on the herbicidal efficacy of this compound derivatives is limited in publicly available research, studies on structurally related compounds provide insights into their potential. For instance, novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based compounds have been synthesized and shown to be potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) synthesis. nih.gov

Table 1: Herbicidal Activity of Structurally Related Phenoxy Compounds

| Compound Class | Target Weeds | Efficacy | Reference |

| Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinones | Broadleaf weeds | High PPO inhibition | nih.gov |

| Aryloxyphenoxypropionates | Grass weeds | Acetyl-CoA carboxylase (ACCase) inhibition | wikipedia.org |

| Phenoxyacetic acids (e.g., 2,4-D) | Broadleaf weeds | Mimics auxin, causing uncontrolled growth | chemcess.comcambridge.org |

The herbicidal mechanism of action for derivatives of this compound is likely influenced by its structural components. Phenoxy herbicides, a class to which this compound is related, typically function as synthetic auxins. nufarm.com They mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds. nufarm.com

Another potential mechanism of action is the inhibition of protoporphyrinogen oxidase (PPO). ucanr.edulsuagcenter.com This enzyme is crucial for the synthesis of both chlorophyll and heme. ucanr.edu Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. lsuagcenter.com This reactive oxygen species causes rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage and death. ucanr.edulsuagcenter.com Research on novel herbicides containing a trifluoromethylphenoxy moiety has demonstrated potent PPO inhibition. nih.gov

The selectivity of phenoxy herbicides, which allows for the control of broadleaf weeds in grass crops like wheat and corn, is a key area of investigation. wikipedia.orgusda.gov This selectivity is often attributed to differences in translocation and metabolism of the herbicide between susceptible and resistant plants. nufarm.com In monocotyledonous plants (grasses), the translocation of phenoxy herbicides is often restricted, preventing them from reaching their site of action in sufficient concentrations to be lethal. nufarm.com Additionally, grasses may possess more efficient metabolic pathways to detoxify the herbicide. nufarm.com

For derivatives of this compound, it is hypothesized that similar principles of selective interaction would apply. The specific nature of the derivatives, including the formulation of esters or salts, can also influence their uptake and movement within the plant, thereby affecting selectivity. chemcess.com

Fungicidal Research and Development

The structural motif of benzoic acid and its derivatives has been explored for fungicidal properties against various plant pathogens. nih.gov The inclusion of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially increasing its antifungal potency.

Research on novel chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy substituents has demonstrated significant antibacterial and antifungal activity. mdpi.com For instance, certain compounds showed notable activity against Candida albicans and Aspergillus niger. mdpi.com While not direct derivatives of this compound, these findings highlight the potential of the trifluoromethyl group in developing new antifungal agents.

Studies on 1,2,4-oxadiazole (B8745197) derivatives, some of which were synthesized from 4-(trifluoromethyl)benzoic acid, have shown significant antifungal activities against a range of phytopathogens, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov

Table 2: In Vitro Antifungal Activity of Structurally Related Compounds

| Compound Class | Pathogen | EC50 (µg/mL) | Reference |

| 1,2,4-Oxadiazole derivative (4f) | Rhizoctonia solani | 12.68 | nih.gov |

| 1,2,4-Oxadiazole derivative (4f) | Fusarium graminearum | 29.97 | nih.gov |

| 1,2,4-Oxadiazole derivative (4f) | Exserohilum turcicum | 29.14 | nih.gov |

| 1,2,4-Oxadiazole derivative (4f) | Colletotrichum capsica | 8.81 | nih.gov |

| 1,2,4-Oxadiazole derivative (4q) | Rhizoctonia solani | 38.88 | nih.gov |

| 1,2,4-Oxadiazole derivative (4q) | Colletotrichum capsica | 41.67 | nih.gov |

Environmental Fate and Degradation Studies

The environmental persistence and degradation pathways of agrochemicals are critical for assessing their long-term impact. For derivatives of this compound, the environmental fate is likely influenced by the degradation of its core structures: the phenoxybenzoic acid backbone and the trifluoromethyl group.

Research on the microbial degradation of 3-phenoxybenzoic acid (3-PBA), a close structural analog, has identified several bacterial strains capable of utilizing it as a carbon source. researchgate.netplos.orgplos.org For example, a Bacillus species was shown to degrade 95.6% of 50 mg·L−1 of 3-PBA within 72 hours. plos.orgplos.org The degradation pathway proposed involves oxidation and cleavage of the diaryl ether bond, leading to the formation of protocatechuate, phenol, and 3,4-dihydroxy phenol. plos.org The half-life of 3-PBA in soil can be significantly reduced by the inoculation of such degrading bacteria. plos.org In some soils, the half-life of 3-PBA has been reported to be as long as 180 days without the introduction of specific degrading microbes. nih.gov

Table 3: Microbial Degradation of 3-Phenoxybenzoic Acid (3-PBA)

| Microorganism | Initial 3-PBA Concentration (mg·L−1) | Degradation (%) | Time (h) | Reference |

| Bacillus sp. DG-02 | 50 | 95.6 | 72 | plos.orgplos.org |

| Bacillus sp. DG-02 | 100 | 100 | 72 | plos.org |

| Bacillus sp. DG-02 | 200 | 91.7 | 72 | plos.org |

| Pseudomonas pseudoalcaligenes POB310 | 100 ppm (in soil) | Incomplete | 15 days | nih.gov |

| Co-culture of Bacillus licheniformis B-1 and Aspergillus oryzae M-4 | 100 | 78.85 (of β-cypermethrin, with minimal 3-PBA accumulation) | 72 | researchgate.net |

Material Science and Polymer Chemistry Research Involving 4 4 Trifluoromethyl Phenoxy Benzoic Acid

Incorporation into Polymer Systems for Enhanced Properties

The integration of monomers containing trifluoromethylphenoxy moieties, such as those derived from 4-(4-(Trifluoromethyl)phenoxy)benzoic acid, into polymer backbones has been a successful strategy for enhancing material properties. The presence of the bulky trifluoromethyl group plays a crucial role in modifying the microstructure and, consequently, the macroscopic behavior of polymers like aromatic polyamides (aramids).

Detailed research findings indicate that the introduction of pendant trifluoromethyl groups disrupts the regular packing of polymer chains. researchgate.net This disruption reduces intermolecular forces and increases the fractional free volume within the material. researchgate.net A significant consequence of this altered morphology is a notable improvement in the solubility of otherwise intractable aromatic polyamides. For instance, fluorinated polyamides have demonstrated solubility in a range of organic solvents, a considerable advantage for processing and film formation. researchgate.net

Table 1: Thermal Properties of Fluorinated Polyamides Containing Trifluoromethylphenoxy Groups

| Polymer ID | Inherent Viscosity (dL/g) | Tg (°C) | 10% Weight Loss Temp. (°C) |

|---|---|---|---|

| Polyamide A | 0.54 | 255 | 515 |

| Polyamide B | 0.47 | 250 | 510 |

| Polyamide C | 1.23 | 265 | 525 |

Data derived from studies on structurally similar fluorinated polyamides. researchgate.net

This data underscores the effectiveness of incorporating trifluoromethylphenoxy structures in creating soluble, high-performance aromatic polyamides with excellent thermal characteristics.

Development of Advanced Coatings and Adhesives

In the realm of advanced coatings and adhesives, this compound and related compounds are explored for their potential to improve performance and longevity. The unique chemical properties imparted by the trifluoromethyl group, such as enhanced chemical stability and lipophilicity, are particularly valuable. These characteristics are known to contribute to superior adhesion and durability in coating and adhesive formulations.

Studies on Material Resistance and Durability

The durability and resistance of materials to thermal and chemical stresses are critical for their application in demanding environments. Research on aromatic polyamides and polyimides containing trifluoromethyl groups consistently demonstrates their superior stability. The strong electron-withdrawing nature of the -CF3 group can enhance the oxidative stability of the polymer backbone.

Studies on various fluorinated aromatic polyamides have shown high glass transition temperatures, often exceeding 250°C, and excellent thermal stability, with 10% weight loss temperatures typically above 500°C in nitrogen. researchgate.net This indicates that materials derived from monomers like this compound are suitable for high-temperature applications where material integrity is paramount.

The inherent chemical resistance of fluorinated polymers also contributes to their durability. The trifluoromethyl groups can shield the polymer backbone from chemical attack, making them resistant to a wide range of solvents and corrosive agents. This combination of thermal and chemical resistance makes polymers incorporating this compound promising candidates for applications requiring long-term durability and reliability in harsh operational conditions.

Advanced Analytical Methodologies and Characterization of 4 4 Trifluoromethyl Phenoxy Benzoic Acid

Application as an Analytical Reference Standard

4-(4-(Trifluoromethyl)phenoxy)benzoic acid serves as an analytical reference standard in various chromatographic methods. Its utility as a standard is attributed to its high purity, stability, and well-defined chemical and physical properties. In analytical chemistry, reference standards are essential for the calibration of analytical instruments, validation of new analytical methods, and the quantification of analytes in a sample. The compound's distinct structure, featuring a trifluoromethyl group, provides a unique signal in many detection systems, making it an excellent internal or external standard.

The stability of this compound under typical analytical conditions ensures the reliability and reproducibility of measurements. Its application as a reference standard is particularly valuable in assays where precise quantification is critical, such as in quality control of pharmaceutical formulations or in monitoring the fate of related compounds in environmental studies.

Development of Chromatographic and Spectroscopic Quantification Techniques

The quantification of this compound and related compounds is predominantly achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis of benzoic acid derivatives. A C18 column is typically employed with a mobile phase consisting of an aqueous component (often with a buffer like phosphoric acid to control ionization) and an organic modifier such as acetonitrile or methanol. The gradient elution is frequently used to ensure the efficient separation of the analyte from other components in the matrix. Detection is commonly performed using a UV detector, with the wavelength set at one of the absorption maxima of the compound. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid group of this compound is often necessary to increase its volatility. This is typically achieved by converting the carboxylic acid to its methyl ester. The derivatized analyte is then separated on a capillary column and detected by a mass spectrometer. GC-MS provides high sensitivity and structural information, making it a powerful tool for trace analysis.

Spectroscopic Quantification: While less common for quantification in complex mixtures compared to chromatography, UV-Vis spectrophotometry can be used for the quantification of this compound in solutions of known composition. This method relies on the Beer-Lambert law, which relates the absorbance of a substance to its concentration.

| Technique | Typical Column/Setup | Mobile Phase/Carrier Gas | Detection Method |

| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient of Acetonitrile/Water with 0.1% Phosphoric Acid | UV (at λmax), MS |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

| UV-Vis | Quartz cuvette | Appropriate solvent (e.g., Ethanol, Acetonitrile) | UV-Vis Spectrophotometer |

Spectroscopic Characterization Techniques (e.g., NMR, UV-Vis, FT-IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the benzoic acid ring and the phenoxy ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), which is exchangeable with D2O.

13C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 165-175 ppm). The aromatic carbons will resonate in the region of 115-160 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to exhibit absorption bands characteristic of the aromatic rings and the carboxylic acid group. Typically, benzoic acid derivatives show a strong absorption band around 230-280 nm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C=O stretch (Carboxylic acid) | 1710-1680 |

| C=C stretch (Aromatic) | 1600-1450 |

| C-O stretch (Ether) | 1250-1050 |

| C-F stretch (Trifluoromethyl) | 1350-1150 |

Mass Spectrometry (MS): In mass spectrometry with electron ionization (EI), the molecular ion peak (M+) of this compound would be observed at m/z corresponding to its molecular weight. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the ether bond.

Computational and Theoretical Investigations of 4 4 Trifluoromethyl Phenoxy Benzoic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule ligand with a protein target.

In the absence of direct molecular docking studies on 4-(4-(Trifluoromethyl)phenoxy)benzoic acid, research on other benzoic acid derivatives provides a framework for how such an analysis would be conducted. For instance, a study on 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) demonstrated its potential as an inhibitor for carbonic anhydrase II. niscpr.res.in In a hypothetical docking study of this compound, a similar methodology would be applied. A protein target would be selected, and its three-dimensional structure would be obtained from a repository like the Protein Data Bank.

The analysis would predict the binding energy of the ligand-protein complex, with a more negative value indicating a stronger interaction. rjptonline.org The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site would be identified. niscpr.res.inrjptonline.org For example, the trifluoromethyl group could engage in hydrophobic interactions, while the carboxylic acid group could form hydrogen bonds.

Table 1: Illustrative Ligand-Protein Interactions for a Benzoic Acid Derivative (PTMTBA) with Carbonic Anhydrase II niscpr.res.in

| Interaction Type | Interacting Residue(s) |

| Pi-Alkyl | LEU198, VAL121, VAL143 |

| Pi-Pi Stacked | PHE131 |

| Pi-Pi T-shaped | HIS94 |

This table is illustrative and based on a study of a different benzoic acid derivative, as specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, untested compounds.

A QSAR study for a series of compounds including this compound would involve calculating a variety of molecular descriptors. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. nih.gov Statistical methods such as multiple linear regression or partial least squares would then be used to build a model that correlates these descriptors with a measured biological activity (e.g., IC50 values for enzyme inhibition).

For example, a QSAR study on the toxicity of various benzoic acids to Vibrio fischeri and Daphnia magna found that the toxicity could be predicted by models incorporating descriptors like the logarithm of the partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov A similar approach for this compound and its analogs could elucidate the structural features crucial for a particular biological effect.

Table 2: Example of Descriptors Used in QSAR Models for Benzoic Acid Derivatives nih.govplos.org

| Descriptor | Description | Potential Influence on Activity |

| Log P | Logarithm of the partition coefficient between octanol (B41247) and water | Represents the hydrophobicity of the molecule. |

| pKa | Acid dissociation constant | Influences the ionization state of the molecule at a given pH. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| Topological Indices | Numerical values derived from the molecular graph | Describe the size, shape, and branching of the molecule. |

This table presents descriptors commonly used in QSAR studies of benzoic acid derivatives. Specific models for this compound have not been reported.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these characteristics.

A DFT study of this compound would begin with the optimization of its molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. niscpr.res.in

Another important aspect is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution around the molecule. The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule might interact with other chemical species. niscpr.res.in For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the trifluoromethyl group, and positive potential around the acidic proton.

Table 3: Illustrative Calculated Electronic Properties for a Benzoic Acid Derivative (PTMTBA) niscpr.res.in

| Parameter | Value |

| HOMO Energy | -6.303 eV |

| LUMO Energy | -2.243 eV |

| HOMO-LUMO Gap | 4.06 eV |

This data is from a study on a different benzoic acid derivative and serves as an example of the types of properties that would be calculated for this compound.

Crystallographic Analysis and Structural Biology of 4 4 Trifluoromethyl Phenoxy Benzoic Acid

Single-Crystal X-ray Diffraction Studies

A study on 4-(4-Fluorophenoxy)benzoic acid, a structurally similar compound, revealed its crystallographic parameters. nih.gov The data from this study offers a model for understanding the probable crystal structure of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid. The crystal data for 4-(4-Fluorophenoxy)benzoic acid was collected at a temperature of 100 K. nih.gov

| Parameter | Value for 4-(4-Fluorophenoxy)benzoic acid nih.gov |

|---|---|

| Chemical Formula | C₁₃H₉FO₃ |

| Formula Weight | 232.20 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8850 (1) |

| b (Å) | 7.8526 (2) |

| c (Å) | 12.0250 (2) |

| α (°) | 91.803 (1) |

| β (°) | 96.321 (1) |

| γ (°) | 106.027 (1) |

| Volume (ų) | 529.75 (2) |

| Z | 2 |

Conformational Analysis and Intermolecular Interactions

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its interaction with other molecules. In the case of diaryl ethers like this compound, a key conformational feature is the dihedral angle between the two aromatic rings.

For the analogue 4-(4-Fluorophenoxy)benzoic acid, the dihedral angle between the two benzene (B151609) rings is 70.99 (5)°. nih.govnih.gov This significant twist angle indicates a non-planar conformation, which is a common feature in such molecules to minimize steric hindrance.

The crystal packing of 4-(4-Fluorophenoxy)benzoic acid is primarily governed by a network of intermolecular interactions. nih.gov A prominent feature is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov This interaction creates a characteristic R²₂(8) ring motif. nih.gov

| Interaction Type | Description in 4-(4-Fluorophenoxy)benzoic acid nih.govnih.gov |

|---|---|

| O—H···O Hydrogen Bonds | Forms centrosymmetric dimers with an R²₂(8) ring motif. |

| C—H···O Interactions | Links the dimers into a two-dimensional array. |

| C—H···π Interactions | Contributes to the overall stability of the crystal structure. |

Emerging Research Frontiers and Future Perspectives for 4 4 Trifluoromethyl Phenoxy Benzoic Acid

Identification of Novel Research Avenues and Applications

Initially recognized for its utility as a building block in the synthesis of agrochemicals and pharmaceuticals, 4-(4-(trifluoromethyl)phenoxy)benzoic acid is now at the forefront of several new and exciting research avenues. Its distinct electronic and steric properties are being leveraged to develop advanced materials and novel therapeutic agents.

In the realm of materials science , researchers are investigating the incorporation of this compound into high-performance polymers. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity. These characteristics are highly desirable in the development of advanced coatings, adhesives, and engineering plastics designed for use in harsh environments.

The pharmaceutical sector represents another significant frontier for this compound. While it has been traditionally used as an intermediate, there is growing interest in developing derivatives of this compound as active pharmaceutical ingredients (APIs). The trifluoromethyl group can improve a drug candidate's metabolic stability and membrane permeability, crucial factors in drug design. Research is being directed towards synthesizing novel derivatives as potential anticancer agents, with some studies on similar structures showing promise as c-Met kinase inhibitors. nih.gov Further exploration into its potential as a scaffold for developing new therapeutic agents for a range of diseases is a key area of future research. nih.govmdpi.com

Below is a table summarizing potential novel applications for derivatives of this compound:

| Potential Application Area | Key Features Leveraged | Examples of Research Interest |

| Advanced Polymers | Thermal stability, chemical resistance, hydrophobicity | Development of high-performance coatings and engineering plastics. |

| Therapeutic Agents | Metabolic stability, membrane permeability, unique steric and electronic properties | Design of novel anticancer drugs (e.g., kinase inhibitors), and scaffolds for other therapeutic areas. |

| Electronic Materials | Dielectric properties, stability | Exploration for use in organic electronics and specialized insulation materials. |

Addressing Research Challenges and Opportunities for Optimization

Despite its potential, the synthesis and modification of this compound present certain challenges that researchers are actively working to overcome. The primary synthetic route to this compound involves the formation of a diaryl ether bond, a reaction that can be notoriously difficult.

Traditional methods for creating this bond, such as the Ullmann condensation , often require harsh reaction conditions, including high temperatures and the use of copper catalysts, which can lead to environmental concerns and difficulties in product purification. mdpi.com Modern variations of the Ullmann reaction have aimed to mitigate these issues, but achieving high yields and selectivity can still be a challenge. mdpi.com

Nucleophilic aromatic substitution (SNAr) is another common method, but its success is highly dependent on the electronic properties of the aromatic rings. nih.govrsc.org The presence of the electron-withdrawing trifluoromethyl group on one of the rings facilitates this reaction, but optimizing conditions to maximize yield and minimize side products remains an area of active research. researchgate.net

Opportunities for optimization lie in the development of more efficient and selective catalytic systems. The use of palladium- and copper-based catalysts with specifically designed ligands has shown promise in improving the efficiency of diaryl ether synthesis. mdpi.com Furthermore, exploring alternative synthetic strategies, such as those involving different activating groups or novel coupling reagents, could lead to more robust and scalable production methods.

Key research challenges and opportunities for optimization are outlined in the table below:

| Research Challenge | Traditional Approach | Opportunities for Optimization |

| Diaryl Ether Bond Formation | Ullmann condensation, Nucleophilic aromatic substitution (SNAr) | Development of advanced catalyst systems (e.g., palladium, copper with specialized ligands), exploration of alternative coupling strategies. |

| Harsh Reaction Conditions | High temperatures, stoichiometric copper | Use of milder reaction conditions enabled by more active catalysts, development of catalytic rather than stoichiometric approaches. |

| Purification and Byproducts | Chromatographic separation | Improved reaction selectivity to minimize byproduct formation, development of crystallization-based purification methods. |

Considerations for Sustainable Chemical Synthesis and Environmental Stewardship

In line with the growing emphasis on green chemistry, there is a significant push to develop more sustainable methods for the synthesis of this compound and to understand its environmental footprint.

One promising avenue for sustainable synthesis is the exploration of biocatalysis . The use of enzymes to catalyze chemical reactions can offer high selectivity under mild conditions, reducing energy consumption and waste generation. nih.govnih.gov Research into enzymes that can facilitate the formation of the diaryl ether bond or the introduction of the trifluoromethyl group could revolutionize the production of this compound. rsc.orgresearchgate.net While still in its early stages for this specific molecule, the broader field of biocatalysis for organofluorine synthesis is rapidly advancing. nih.govnih.gov

The environmental fate of this compound and related compounds is another critical area of investigation. The trifluoromethyl group is known for its stability, which can make compounds containing it persistent in the environment. rsc.orgresearchgate.net Studies on the biodegradation of phenoxybenzoic acids have shown that microorganisms can cleave the ether bond, initiating the degradation process. nih.govnih.gov However, the presence of the trifluoromethyl group may alter the biodegradability of the molecule. mdpi.com Research into the microbial degradation pathways of trifluoromethylated aromatic compounds is essential to assess their long-term environmental impact. researchgate.netmdpi.com

Furthermore, photodegradation has been identified as a potential environmental degradation pathway for phenoxybenzoic acids and trifluoromethyl-substituted aromatic compounds. researchgate.netfao.org Understanding the byproducts of these degradation processes is crucial for a complete environmental risk assessment.

The table below highlights key considerations for sustainable synthesis and environmental stewardship:

| Aspect | Conventional Approach | Sustainable Alternative/Research Focus |

| Synthesis | Traditional chemical synthesis with harsh reagents and conditions. | Biocatalysis using enzymes for selective transformations, development of greener catalytic systems. |

| Solvent Use | Use of volatile organic solvents. | Exploration of greener solvents (e.g., water, ionic liquids), or solvent-free reaction conditions. |

| Environmental Fate | Limited data on persistence and degradation. | Studies on microbial and photodegradation pathways, identification of degradation products. |

| Byproduct Management | Waste treatment of potentially hazardous byproducts. | Designing synthetic routes with higher atom economy to minimize waste generation. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(Trifluoromethyl)phenoxy)benzoic acid, and how can purity be maximized?

- Methodological Answer :

-

Suzuki-Miyaura Coupling : Aryl halides (e.g., 4-bromobenzoic acid) can react with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O. Purification via recrystallization (ethanol/water) yields >95% purity .

-

Phenoxy Linkage Formation : React 4-hydroxybenzoic acid with 1-chloro-4-(trifluoromethyl)benzene under basic conditions (K₂CO₃ in DMF). Monitor completion via TLC (hexane:ethyl acetate, 3:1). Isolate via acid precipitation (HCl) .

-

Purity Validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times to standards .

Table 1 : Key Physicochemical Properties

Property Value Source Molecular Weight 296.23 g/mol Calculated Melting Point 287.5–293.5°C (analog data) Solubility (25°C) DMSO >50 mg/mL; H₂O <0.1 mg/mL

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C. Desiccate with silica gel to prevent hydrolysis of the trifluoromethyl group .

- Safety : Wear nitrile gloves, lab coat, and goggles. Use fume hoods during weighing due to potential dust inhalation risks. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- NMR Analysis : The trifluoromethyl group causes deshielding of adjacent protons. For ¹H NMR (DMSO-d₆), expect a doublet (J = 8.5 Hz) at δ 7.8–8.2 ppm for aromatic protons. Use ¹⁹F NMR to confirm CF₃ resonance at δ -63 ppm .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals in ethyl acetate/hexane. Compare unit cell parameters to computational models (e.g., DFT) .

Q. How does the trifluoromethyl-phenoxy motif influence biological activity in drug discovery?

- Methodological Answer :

-

Enzyme Inhibition : The CF₃ group enhances lipophilicity (logP ~3.2), improving membrane permeability. Test against kinases (e.g., EGFR) via fluorescence polarization assays .

-

SAR Studies : Synthesize analogs (e.g., replacing CF₃ with Cl or OCF₃). Compare IC₅₀ values in cancer cell lines (e.g., HeLa) using MTT assays .

Table 2 : Biological Activity of Structural Analogs

Compound Modification IC₅₀ (EGFR Inhibition) LogP CF₃ (Parent) 12 nM 3.2 Cl 45 nM 2.8 OCF₃ 28 nM 3.0

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detect residual palladium (limit: 10 ppm) using a C18 column and ESI-negative mode. Calibrate with Pd(NO₃)₂ standards .

- ICP-OES : Validate metal catalysts (e.g., Pd, Cu) in crude products. Use microwave digestion (HNO₃/H₂O₂) for sample preparation .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。